![molecular formula C15H12FN3O3S B4962779 N-{[(4-fluorophenyl)amino]sulfonyl}-1H-indole-3-carboxamide](/img/structure/B4962779.png)
N-{[(4-fluorophenyl)amino]sulfonyl}-1H-indole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(4-fluorophenyl)amino]sulfonyl}-1H-indole-3-carboxamide, also known as NSC 745887, is a small molecule inhibitor that has shown potential in cancer treatment. It was first synthesized in 2005 by researchers at the National Cancer Institute (NCI) in the United States. Since then, NSC 745887 has been the subject of numerous scientific studies investigating its synthesis, mechanism of action, and potential applications in cancer treatment.
Mecanismo De Acción
N-{[(4-fluorophenyl)amino]sulfonyl}-1H-indole-3-carboxamide 745887 is a selective inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. This compound 745887 binds to the ATP-binding site of CK2, preventing its activity and inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
This compound 745887 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting CK2 activity, this compound 745887 has been found to induce cell cycle arrest and DNA damage in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[(4-fluorophenyl)amino]sulfonyl}-1H-indole-3-carboxamide 745887 has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and manipulate in the lab. It has also been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, there are also some limitations to using this compound 745887 in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects on other proteins. In addition, its efficacy may vary depending on the type of cancer being studied.
Direcciones Futuras
There are several future directions for research on N-{[(4-fluorophenyl)amino]sulfonyl}-1H-indole-3-carboxamide 745887. One area of interest is investigating its potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another area of research is identifying biomarkers that can predict the response of cancer cells to this compound 745887. Additionally, further studies are needed to understand the mechanism of action of this compound 745887 and to identify any potential off-target effects. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound 745887 in humans.
Métodos De Síntesis
N-{[(4-fluorophenyl)amino]sulfonyl}-1H-indole-3-carboxamide 745887 is synthesized using a multi-step process that involves the reaction of 4-fluoroaniline with 3-bromo-1H-indole-5-carboxylic acid, followed by a series of chemical reactions involving sulfonyl chloride and carboxylic acid derivatives. The final product is obtained through purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-{[(4-fluorophenyl)amino]sulfonyl}-1H-indole-3-carboxamide 745887 has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound 745887 has been found to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that this compound 745887 may have potential as a therapeutic agent for the treatment of cancer.
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)sulfamoyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3S/c16-10-5-7-11(8-6-10)18-23(21,22)19-15(20)13-9-17-14-4-2-1-3-12(13)14/h1-9,17-18H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVWCDVHQSJSQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NS(=O)(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene](/img/structure/B4962697.png)
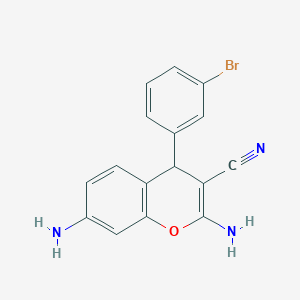
![5-{2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4962704.png)
![6-ethyl-2-{[(4-methoxyphenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4962707.png)
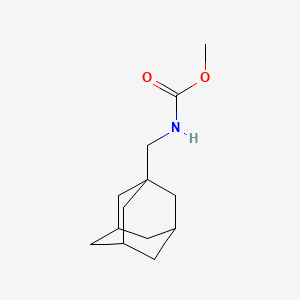
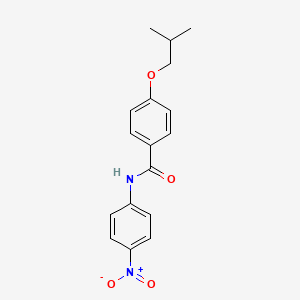
![1-[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-(2-chlorobenzyl)-N-methylmethanamine](/img/structure/B4962755.png)
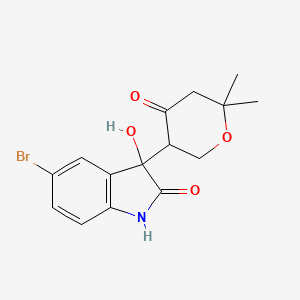
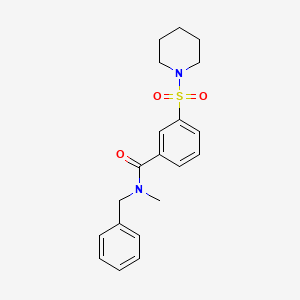
![1-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-3-phenoxy-2-propanol hydrochloride](/img/structure/B4962782.png)
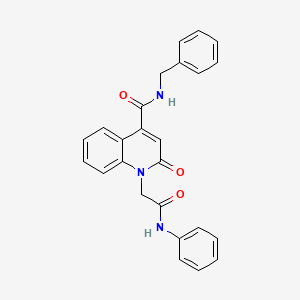
![5-isopropyl-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4962798.png)
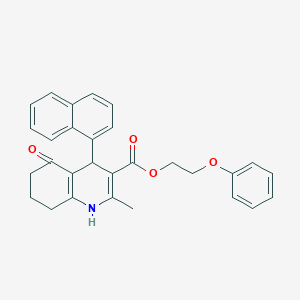
![2-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B4962808.png)